Iloperidone 3,4-Dehydropiperidine
Description
Iloperidone is an atypical antipsychotic approved for schizophrenia and bipolar I disorder. Its chemical structure includes a benzoxazole core attached to a fluorine atom and a piperidine ring, with the 3,4-dehydropiperidine moiety representing a key pharmacophore . The dehydropiperidine group is critical for its receptor binding profile, particularly dopamine D2 and serotonin 5-HT2A antagonism, which underpins its therapeutic efficacy . Iloperidone forms an active metabolite, P88, which shares similar receptor affinities . The 3,4-dehydropiperidine scaffold is also observed in other psychotropic agents, enabling comparisons of structural, metabolic, and clinical properties.
Properties
Molecular Formula |
C₂₄H₂₅FN₂O₄ |
|---|---|
Molecular Weight |
424.46 |
Synonyms |
1-(4-(3-(4-(6-Fluorobenzo[d]isoxazol-3-yl)-5,6-dihydropyridin-1(2H)-yl)propoxy)-3-methoxyphenyl)ethanone |
Origin of Product |
United States |
Comparison with Similar Compounds
Core Structural Features
Iloperidone 3,4-Dehydropiperidine
- Contains a benzoxazole ring fused to a piperidine derivative with a 3,4-unsaturation (dehydropiperidine).
Analogous Compounds
- Risperidone : Shares a benzisoxazole core but incorporates a tetrahydropyridopyrimidone ring instead of dehydropiperidine .
- Cinnamic Acid Derivatives : Synthesized via ruthenium hydride-catalyzed isomerization, yielding 3,4-dehydropiperidine-2-one derivatives (e.g., compound 9 in Scheme 7) .
- Haloperidol: A butyrophenone-class antipsychotic with a piperidine ring but lacking unsaturated modifications .
Pharmacological and Metabolic Comparisons
Cytochrome P450 (CYP) Interactions
- Iloperidone: Inhibits CYP2D6 (competitive) and CYP3A4 (non-competitive) in vitro . Chronic treatment in rats reduces hepatic CYP1A, CYP2B, and CYP3A activity but increases CYP2E1 .
- Risperidone : Metabolized by CYP2D6 to 9-hydroxyrisperidone, a pharmacologically active metabolite.
Table 2: CYP Enzyme Interactions
| Compound | CYP Inhibition (Type) | CYP Substrate | Clinical Implications |
|---|---|---|---|
| Iloperidone | CYP2D6 (competitive), CYP3A4 (non-competitive) | CYP3A4, CYP2D6 | Risk of drug-drug interactions |
| Risperidone | None | CYP2D6, CYP3A4 | Metabolism affected by CYP2D6 status |
| Haloperidol | None | CYP3A4, CYP2D6 | Dose adjustments in poor metabolizers |
Neuroendocrine Effects
- Iloperidone : Reduces growth hormone (GH), corticosterone, and GHRH while increasing triiodothyronine (T3) in rats .
- Olanzapine : Associated with elevated prolactin and metabolic syndrome in humans .
Clinical Efficacy and Tolerability
Symptom Reduction (PANSS-T Scores)
Discontinuation Rates
Table 3: Clinical Outcomes
| Compound | PANSS-T Reduction (Week 52) | Discontinuation Rate (18 Months) | Key Adverse Effects |
|---|---|---|---|
| Iloperidone | -32.3 | 74% | Weight gain, orthostasis |
| Haloperidol | -31.2 | 75% | Extrapyramidal symptoms |
| Olanzapine | -33.0 (Week 6) | 64% | Metabolic syndrome |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
